4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol
Übersicht
Beschreibung
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been studied for its potential in treating addiction, ADHD, and schizophrenia.
Wirkmechanismus
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol acts as a selective dopamine D4 receptor antagonist. It binds to the D4 receptor and blocks the binding of dopamine, which is involved in the regulation of mood, motivation, and reward. By blocking the D4 receptor, 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol can modulate the activity of dopamine in the brain and potentially alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol have been extensively studied in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol in lab experiments is its selectivity for the dopamine D4 receptor. This allows for more specific targeting of the receptor and potentially fewer off-target effects. However, one limitation is the potential for species differences in receptor expression and function, which can affect the translatability of results from animal models to humans.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol. One area of interest is its potential in treating addiction and substance use disorders. Additionally, it has been shown to have potential in treating ADHD and schizophrenia, and further research in these areas could lead to new treatment options for these disorders. Finally, more research is needed to understand the long-term effects of 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol and its potential for use in humans.
Eigenschaften
IUPAC Name |
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(4-5-16-6-8-19(23)9-7-16)22-11-10-17-12-20(24-2)21(25-3)13-18(17)14-22/h6-9,12-13,15,23H,4-5,10-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHNKLYKZVVNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.